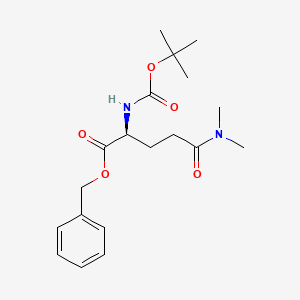

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a chiral small molecule featuring a pentanoate backbone with multiple functional groups:

- tert-Butoxycarbonyl (Boc) protection on the α-amino group.

- Benzyl ester at the carboxyl terminus.

- Dimethylamide at the δ-position.

- S-configuration at the α-carbon.

This compound serves as a key intermediate in peptide synthesis and drug discovery, particularly for molecules requiring stereochemical precision and orthogonal protection strategies . Its molecular formula is C₁₉H₂₈N₂O₅ (MW: 364.44 g/mol), with a purity typically exceeding 95% .

Properties

IUPAC Name |

benzyl (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAXRJKHHACRHI-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves the protection of the amino group using a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can undergo several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the Boc group.

N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used for peptide coupling reactions.

Major Products Formed

Free Amine: Formed upon deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate often involves the use of various coupling reactions and protecting group strategies. Its derivatives are synthesized for enhanced biological activity or improved pharmacokinetic properties. For instance, modifications to the amino groups can yield compounds with varying levels of potency against specific biological targets.

Antibiotic Potentiation

Research has indicated that compounds similar to (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can potentiate the activity of antibiotics. A study demonstrated that certain derivatives enhance the efficacy of clarithromycin against Escherichia coli, indicating potential applications in combating antibiotic resistance .

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features make it a candidate for targeting specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers .

Peptide Synthesis

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is utilized as an intermediate in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of amino acids in a controlled manner.

Drug Development

The compound serves as a building block for developing novel therapeutic agents, particularly those aimed at neurological disorders due to its dimethylamino group, which may enhance central nervous system penetration.

Case Studies

Mechanism of Action

The mechanism of action of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Structural Features of Selected Analogs

Key Observations:

- Enantiomeric Effects : The (R)-enantiomer (Table 1, Row 2) shares identical functional groups but differs in chirality, which can significantly alter biological activity and synthetic utility .

- Protective Group Impact : Replacement of Boc with Fmoc (Table 1, Row 3) introduces base-labile protection, enabling sequential deprotection in solid-phase peptide synthesis .

- Terminal Modifications : The free carboxylic acid analog (Table 1, Row 4) exhibits reduced lipophilicity compared to the benzyl ester, affecting membrane permeability .

- Amide vs.

Key Observations:

- Coupling Efficiency : The target compound’s synthesis employs standard carbodiimide chemistry (EDC/HOBt), ensuring high yields (>95%) .

- Stability Trade-offs : Boc protection offers acid-labile deprotection (e.g., TFA), whereas Fmoc requires basic conditions, limiting compatibility with acid-sensitive substrates .

Key Observations:

Biological Activity

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, also known as Boc-DL-Glu(OBzl)-OH, is a compound notable for its applications in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino group, which enhance its reactivity and stability during chemical processes. The molecular formula is C19H28N2O5, and it has a molecular weight of approximately 336.44 g/mol .

The biological activity of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate primarily stems from its role in peptide synthesis. The Boc group serves as a protecting group that allows for selective reactions during the coupling of amino acids, which is crucial in the formation of peptides. The dimethylamino moiety can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.

Applications in Research

This compound has been utilized in various studies aimed at understanding its biological effects:

- Peptide Synthesis : It is widely used in the synthesis of peptides due to its ability to protect amino groups while allowing for selective coupling reactions.

- Pharmaceutical Development : Research indicates that compounds with similar structures can exhibit significant biological activity, including enzyme inhibition and receptor modulation, which may be relevant for drug development .

Case Studies and Research Findings

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate | 72468-46-3 | Contains Boc and dimethylamino groups | Peptide synthesis; potential enzyme inhibition |

| 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | 433635 | Lacks benzyloxy group; simpler structure | Limited activity; simpler synthesis |

| 4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | - | Different positioning of functional groups | Varied reactivity; potential applications |

| 2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid | 3886-08-6 | Similar protective groups but distinct backbone | Selective reactions in peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.